molecular formula C8H14N4O2 B13330414 (1-(4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine

(1-(4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13330414
M. Wt: 198.22 g/mol
InChI Key: DIFOQOVHIIKTLT-UHFFFAOYSA-N
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Description

The compound (1-(4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine features a 1,2,3-triazole core substituted with a methanamine group at the 4-position and a 4-methoxytetrahydrofuran-3-yl moiety at the 1-position.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

[1-(4-methoxyoxolan-3-yl)triazol-4-yl]methanamine

InChI

InChI=1S/C8H14N4O2/c1-13-8-5-14-4-7(8)12-3-6(2-9)10-11-12/h3,7-8H,2,4-5,9H2,1H3

InChI Key

DIFOQOVHIIKTLT-UHFFFAOYSA-N

Canonical SMILES

COC1COCC1N2C=C(N=N2)CN

Origin of Product

United States

Biological Activity

(1-(4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine is a compound that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of (1-(4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine is C8H14N4O2C_8H_{14}N_4O_2 with a molecular weight of 198.22 g/mol. The structure of the compound features a methoxytetrahydrofuran moiety linked to a triazole ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects. The specific compound under discussion has been evaluated for its potential in various biological assays.

Antimicrobial Activity

Triazole compounds are known for their antifungal properties. Studies have shown that derivatives containing the triazole ring can inhibit fungal growth by interfering with ergosterol synthesis, a vital component of fungal cell membranes. Although specific data on (1-(4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine is limited, its structural similarity to other triazoles suggests potential antifungal activity.

Anticancer Properties

Triazoles are also investigated for their anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Research is ongoing to assess the specific anticancer efficacy of (1-(4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine.

The biological effects of triazole compounds are often attributed to their ability to interact with specific enzymes and receptors:

  • Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of enzymes involved in critical metabolic pathways. For example, some have been identified as xanthine oxidase inhibitors, which can be beneficial in managing hyperuricemia.
  • Interaction with DNA : Certain triazole derivatives can intercalate into DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazolyl Methanamine Derivatives

Compound Name Substituent Molecular Weight* Key Properties Potential Applications
(1-(4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine 4-Methoxytetrahydrofuran-3-yl ~210 (estimated) Enhanced hydrophilicity due to methoxy and tetrahydrofuran; potential for hydrogen bonding Medicinal chemistry (e.g., enzyme antagonists)
[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride () Oxolan-3-yl (tetrahydrofuran) Higher (due to HCl salt) Hydrophilic, salt form improves solubility Fragment-based drug discovery
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine () 4-Methylphenyl ~188 (C10H12N4) Lipophilic; aromatic π-π interactions Organic synthesis intermediate
[1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanamine HCl () Thiophen-2-ylmethyl 230.72 (HCl salt) Sulfur atom enhances polarizability; metabolic stability concerns Research chemicals
(1-(Tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine () Tetrahydrothiopyran-4-yl 198.29 (C8H14N4S) Sulfur-containing ring; altered electronic properties Unspecified (structural studies)
[1-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine () 4-Bromo-3-methylphenyl ~271 (C10H11BrN4) Halogenated; potential for halogen bonding Targeted therapeutics (e.g., kinase inhibitors)

*Molecular weights are calculated or inferred from chemical formulas where explicit data are unavailable.

Structural and Electronic Differences

  • Tetrahydrofuran vs. Aromatic Substitutents : The 4-methoxytetrahydrofuran group in the target compound introduces a saturated oxygen-containing ring, promoting hydrophilicity and hydrogen-bonding capacity compared to aromatic substituents like 4-methylphenyl () or thiophen-2-ylmethyl (). This contrasts with the lipophilic nature of phenyl or thiophene derivatives, which may enhance membrane permeability but reduce aqueous solubility .
  • Methoxy Group Impact: The methoxy group in the target compound likely lowers the logP (partition coefficient) compared to non-polar substituents, improving solubility in polar solvents. This property is critical for bioavailability in drug design .

Physicochemical Properties

  • Hydrogen Bonding : The methoxy and tetrahydrofuran groups in the target compound enable stronger hydrogen-bonding interactions compared to sulfur-containing analogs (e.g., thiopyran in ), which rely on weaker dipole-dipole interactions .
  • Acid-Base Behavior : The methanamine group (pKa ~10–11) remains protonated at physiological pH, enhancing water solubility. This contrasts with halogenated derivatives (e.g., bromophenyl in ), where the halogen may slightly lower pKa due to inductive effects .

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